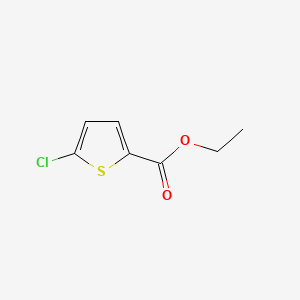

Ethyl 5-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOKMXXTOZFEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334738 | |

| Record name | Ethyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-82-6 | |

| Record name | Ethyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules.[1][2] Its unique structure, featuring a thiophene ring substituted with a chlorine atom and an ethyl carboxylate group, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its significant applications, particularly in the development of novel therapeutic agents.[4][5]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

Structural and General Properties

The molecule consists of a five-membered aromatic thiophene ring, which is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[5] The presence of an electron-withdrawing chlorine atom at the 5-position and an ethyl ester group at the 2-position significantly influences its chemical reactivity and physical properties.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO₂S | [1][6] |

| Molecular Weight | 190.64 g/mol | [1][6] |

| CAS Number | 5751-82-6 | [1][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 62 °C at 0.02 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index (n20D) | 1.54 | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [2] |

| Stability | Stable under normal conditions. | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and purity assessment of this compound. While experimentally obtained spectra are the gold standard, predicted data provides a useful reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region.

-

C-S stretch (thiophene): Characteristic absorptions in the fingerprint region.

-

C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.64 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[8]

Part 2: Synthesis and Reactivity

This compound is typically synthesized via the esterification of 5-chlorothiophene-2-carboxylic acid.[9] The carboxylic acid precursor can be prepared through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or by the reaction of 2-chlorothiophene with n-butyllithium and subsequent carboxylation with carbon dioxide.[10][11][12]

Synthetic Workflow: Esterification of 5-Chlorothiophene-2-carboxylic Acid

Caption: Esterification of 5-chlorothiophene-2-carboxylic acid.

Reactivity

The reactivity of this compound is characterized by the two primary functional groups:

-

Ethyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid, or can be converted to amides, hydrazones, and other derivatives through reactions with amines and hydrazines.[5]

-

5-Chloro Position: The chlorine atom on the thiophene ring is amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[3]

Part 3: Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Pharmaceutical Applications

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][5] this compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity.[4]

A notable application is its use as an intermediate in the synthesis of Rivaroxaban , an oral anticoagulant that acts as a direct Factor Xa inhibitor.[3][11] The 5-chlorothiophene-2-carboxylic acid moiety, derived from the ethyl ester, is an essential component of the Rivaroxaban structure.[3]

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to improved crop yield and protection against pests.[1]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

| Hazard | Description | Reference(s) |

| Skin Corrosion/Irritation | Causes skin irritation. | [7][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7][13] |

| Acute Toxicity | No data available for oral, dermal, or inhalation toxicity. | [7] |

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][14]

-

Handling: Wash hands thoroughly after handling.[14] Use in a well-ventilated area or under a fume hood.[13]

-

Storage: Store at 2 - 8 °C in a tightly closed container.[1]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[13] If irritation persists, seek medical advice.[7]

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a valuable tool for researchers and scientists. A thorough understanding of its characteristics and adherence to proper safety protocols are essential for its successful and safe application in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5751-82-6: this compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fishersci.ie [fishersci.ie]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | 5751-82-6 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 12. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Ethyl 5-Chlorothiophene-2-carboxylate: Synthesis, Reactivity, and Applications

Executive Summary

Ethyl 5-chlorothiophene-2-carboxylate (CAS No. 5751-82-6) is a halogenated heterocyclic ester of paramount importance in modern synthetic chemistry. While its structure may appear unassuming, it serves as a highly versatile and critical building block, most notably in the pharmaceutical industry. Its strategic combination of a reactive thiophene core, a modifiable ester group, and a chlorine atom suitable for cross-coupling reactions makes it an indispensable precursor for complex molecular architectures. The predominant and most commercially significant application of this compound is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant. This guide provides an in-depth exploration of its synthesis, chemical behavior, analytical characterization, and core applications, designed for researchers, chemists, and professionals in drug development.

Chapter 1: Introduction to a Key Building Block

This compound is systematically named ethyl 5-chloro-2-thiophenecarboxylate. It belongs to the class of thiophenes, which are five-membered aromatic rings containing one sulfur atom. The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in various biological interactions and its favorable metabolic profile. The presence of the chlorine atom at the 5-position and the ethyl ester at the 2-position provides two distinct points for chemical modification, unlocking a vast potential for derivatization.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 5751-82-6 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.64 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 62 °C @ 0.02 mmHg | [1] |

| Density | ~1.28 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.54 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Chapter 2: Synthesis and Mechanistic Insights

The most common and industrially viable route to this compound involves a two-stage process: first, the synthesis of its precursor, 5-chlorothiophene-2-carboxylic acid (CAS No. 24065-33-6), followed by a standard esterification reaction.

Stage 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Several methods exist for the synthesis of the parent acid.[2] A highly efficient, one-pot method starts from 2-thiophenecarboxaldehyde, involving sequential chlorination and oxidation.[3]

Mechanism Causality: This one-pot process is advantageous as it avoids the isolation of the intermediate 5-chloro-2-thiophenecarboxaldehyde. The initial step is an electrophilic aromatic substitution where chlorine is introduced at the electron-rich 5-position of the thiophene ring. The subsequent oxidation of the aldehyde to a carboxylic acid under basic conditions with chlorine (acting as an oxidant in the form of hypochlorite) is a variation of the haloform reaction, which proceeds efficiently.

Stage 2: Fischer Esterification

The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification.

Mechanism Causality: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. The subsequent elimination of a water molecule yields the stable ester. The use of a large excess of ethanol or the removal of water drives the equilibrium towards the product side, ensuring a high yield.

Detailed Laboratory Protocol: Two-Stage Synthesis

Part A: Synthesis of 5-Chlorothiophene-2-carboxylic Acid [3]

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet.

-

Chlorination: 2-thiophenecarboxaldehyde is charged into the flask. While maintaining a low temperature (-10 to 30°C), chlorine gas is introduced or a chlorinating agent is added. The reaction is monitored until completion (typically 1-20 hours). The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without isolation.

-

Oxidation: The reaction mixture containing the intermediate is slowly added to a pre-cooled solution of sodium hydroxide, keeping the temperature below 30°C.

-

Chlorine gas is then slowly introduced into the basic mixture, maintaining the temperature between 10-60°C. This converts the aldehyde to the sodium salt of the carboxylic acid.

-

Work-up: Upon completion, the reaction is quenched with sodium sulfite. The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 1-6, precipitating the 5-chlorothiophene-2-carboxylic acid as a solid.

-

Purification: The crude solid is collected by suction filtration, washed, and can be recrystallized to achieve high purity.

Part B: Fischer Esterification to this compound

-

Reaction Setup: To a round-bottom flask containing the dried 5-chlorothiophene-2-carboxylic acid, add a significant excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation to yield a clear liquid.[1]

Synthetic Workflow Diagram

Caption: A two-stage synthesis of the target ester via a one-pot precursor synthesis.

Chapter 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three principal reactive sites, which can be addressed with high selectivity.

-

The Ethyl Ester Group: This is the most readily reactive functional group. It can undergo:

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification efficiently converts the ester back to the parent carboxylic acid.[4]

-

Amidation: The ester can be converted directly to an amide via aminolysis, though this often requires harsh conditions. A more common and efficient route is to first hydrolyze the ester to the carboxylic acid, activate it (e.g., with thionyl chloride or a coupling agent like CDI), and then react it with an amine. This is the core strategy used in the synthesis of Rivaroxaban.[5]

-

-

The C-Cl Bond: The chlorine atom on the thiophene ring is a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with an arylboronic acid is a powerful method for creating biaryl or heteroaryl-aryl structures.[6][7] The electron-withdrawing nature of the ester group can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step for less reactive aryl chlorides.[6] Careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) and bulky, electron-rich phosphine ligands is crucial to minimize side reactions like homocoupling.[8][9]

-

-

The Thiophene Ring C-H Bonds: The remaining C-H bonds on the thiophene ring can undergo electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing ester and chloro groups.

Reactivity Sites Diagram

Caption: Key reactive sites for derivatization of the target molecule.

Chapter 4: Applications in Drug Discovery & Materials Science

The primary application driving the demand for this compound is its role as a key fragment in the synthesis of Rivaroxaban.

Case Study: Rivaroxaban Synthesis

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[5][10] The 5-chlorothiophene-2-carboxamide moiety is essential for the drug's binding affinity and biological activity.

Workflow: Final Amide Coupling Step The synthesis of Rivaroxaban involves the coupling of the 5-chlorothiophene-2-carboxylic acid fragment with a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

-

Ester Hydrolysis: this compound is first hydrolyzed to 5-chlorothiophene-2-carboxylic acid as described in Chapter 2.

-

Acid Activation: The carboxylic acid is activated by converting it into a more reactive species, typically the acid chloride, by refluxing with thionyl chloride (SOCl₂).[5]

-

Amide Coupling: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with the amine intermediate in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane at a controlled temperature (e.g., 0°C to room temperature) to form the final amide bond, yielding Rivaroxaban.[5]

Rivaroxaban Synthesis Pathway Diagram

Caption: Final coupling stages in the synthesis of Rivaroxaban.

Beyond Rivaroxaban

The thiophene scaffold is being actively investigated for other therapeutic uses. Derivatives of 5-chlorothiophene-2-carboxylic acid are being explored for:

-

Dual Thrombin and Factor Xa Inhibitors: As researchers aim to improve upon existing anticoagulants, the chlorothiophene moiety has been incorporated into novel dual-action inhibitors.[11]

-

Antimicrobial and Anticancer Agents: The structural motif is being used as a starting point for the synthesis of new compounds with potential antimicrobial and anticancer properties.[12][13]

-

Materials Science: Thiophene-based compounds possess unique electronic properties, making them attractive for applications in organic electronics, such as in the development of conducting polymers and organic photovoltaics.[13]

Chapter 5: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. Standard analytical techniques include NMR, IR, and mass spectrometry, with HPLC being the primary method for purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected spectral data, inferred from the closely related methyl ester and parent carboxylic acid, and standard chemical shift tables.[14][15][16]

| Technique | Expected Data |

| ¹H NMR | δ ~7.6 ppm (d, 1H, thiophene H), δ ~7.0 ppm (d, 1H, thiophene H), δ ~4.3 ppm (q, 2H, -OCH₂-), δ ~1.3 ppm (t, 3H, -CH₃) |

| ¹³C NMR | δ ~161 ppm (C=O, ester), δ ~138 ppm (C-Cl), δ ~133 ppm (thiophene CH), δ ~132 ppm (C-CO), δ ~127 ppm (thiophene CH), δ ~62 ppm (-OCH₂-), δ ~14 ppm (-CH₃) |

| FT-IR (liquid film) | ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (Ar C-H stretch), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 190 and 192 (due to ³⁵Cl/³⁷Cl isotopes, ~3:1 ratio). Key fragment: m/z 145 (loss of -OEt). |

Protocol: HPLC Purity Assessment

-

System Preparation: Use a standard HPLC system with a UV detector. The column is typically a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks).

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection & Detection: Inject a small volume (e.g., 10 µL) and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Chapter 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information is primarily based on the safety data for the closely related parent acid.

-

Hazard Identification: Causes skin, eye, and respiratory tract irritation. May cause an allergic skin reaction.[17]

-

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety goggles.

-

Skin: Wear suitable protective gloves (e.g., nitrile).

-

Clothing: Wear a standard laboratory coat.

-

-

Handling:

-

Use only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep the container tightly closed. Recommended storage temperature is 2-8°C.[1]

-

Chapter 7: Conclusion and Future Outlook

This compound has solidified its position as a high-value intermediate in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Rivaroxaban. Its well-defined reactivity allows for selective modifications at the ester and chloro-substituted positions, making it an ideal scaffold for building complex molecules.

The future of this compound is bright. As synthetic methodologies continue to advance, particularly in the realm of cross-coupling, new applications will undoubtedly emerge. The exploration of its derivatives as novel therapeutic agents in oncology, infectious diseases, and inflammation is an active area of research.[13] Furthermore, its potential use in materials science highlights a promising, albeit less developed, avenue for innovation. For drug discovery professionals and synthetic chemists, a thorough understanding of this building block is not just beneficial—it is essential for leveraging its full potential in the creation of next-generation molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. innospk.com [innospk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

- 13. nbinno.com [nbinno.com]

- 14. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]

- 15. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR [m.chemicalbook.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure of Ethyl 5-chlorothiophene-2-carboxylate

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-chlorothiophene-2-carboxylate

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, the utility of heterocyclic compounds is paramount.[1][2] Among these, thiophene derivatives stand out for their versatile synthetic applicability and the wide range of biological activities they can impart to larger molecules.[2][3][4] this compound (CAS No. 5751-82-6) is a prime exemplar of such a scaffold. This bifunctional molecule, featuring a stable, halogenated thiophene ring and a reactive ethyl ester moiety, serves as a crucial intermediate in the synthesis of a diverse array of complex organic compounds.[5][6] Its unique electronic and structural profile allows for strategic incorporation into potential therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties, as well as agrochemicals and advanced materials.[4][5][7][8]

This guide provides an in-depth exploration of the molecular structure of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the causality behind experimental choices and analytical interpretations. We will delve into its synthesis, the spectroscopic techniques used for its definitive characterization, its chemical reactivity, and the necessary safety protocols for its handling. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently identify and utilize this compound in their synthetic endeavors.

Section 1: Physicochemical and Molecular Properties

The foundational step in understanding any chemical entity is to characterize its fundamental physical and chemical properties. These data points are critical for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 5751-82-6 | [5][9][10] |

| Molecular Formula | C₇H₇ClO₂S | [5][9][11] |

| Molecular Weight | 190.64 g/mol | [5][10][11] |

| Appearance | Colorless to light yellow clear liquid | [5][6] |

| Boiling Point | 62 °C at 0.02 mmHg | [5] |

| Density | 1.28 g/cm³ | [5] |

| Refractive Index | n20D 1.54 | [5] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [6] |

| Synonyms | 5-Chlorothiophene-2-carboxylic acid ethyl ester | [5][6][9] |

Section 2: Synthesis and Purification

The most common and straightforward laboratory synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chlorothiophene-2-carboxylic acid.[12]

Causality of Experimental Choice: This method is favored for its simplicity, use of readily available and inexpensive reagents (ethanol and a strong acid catalyst), and high yield.[12] The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the sulfuric acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by the ethanol hydroxyl group, followed by proton transfer and elimination of a water molecule, yields the desired ethyl ester. Driving the equilibrium towards the product is achieved by using an excess of the alcohol reactant (ethanol), which also conveniently serves as the solvent.

Experimental Protocol: Synthesis via Fischer Esterification[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorothiophene-2-carboxylic acid (15 g, 0.0925 mol) in ethanol (300 mL).

-

Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (15 mL). An exothermic reaction will occur.

-

Reaction Execution: Heat the mixture to reflux and maintain it for 16 hours under anhydrous conditions (e.g., using a drying tube on the condenser). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume by approximately half using a rotary evaporator. Dilute the concentrated residue with ethyl acetate (300 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acid catalyst, and finally with saturated brine solution (100 mL).

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a colorless liquid. The reported yield for this procedure is approximately 80%.[12]

Visualization: Synthesis Workflow

Caption: Workflow for the Fischer Esterification synthesis of the target compound.

Section 3: Spectroscopic Elucidation of Molecular Structure

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the compound's identity and purity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For this compound, we expect to see key absorptions corresponding to the ester group and the substituted thiophene ring.[13]

Expected Characteristics:

-

~1710-1730 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester functional group.

-

~1250 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~2980 cm⁻¹: C-H stretching vibrations from the ethyl group's CH₂ and CH₃.

-

~1450-1550 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

-

~700-800 cm⁻¹: A C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[13] The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for a precise mapping of the molecular structure.

¹H NMR Spectroscopy:

-

Thiophene Protons: The two protons on the thiophene ring are in different electronic environments and will appear as two distinct signals. They are adjacent to each other and will exhibit coupling, appearing as doublets. Expected chemical shifts are in the aromatic region, typically between δ 7.0 - 7.8 ppm .

-

Ethyl Group Protons: The ethyl group (-OCH₂CH₃) gives two characteristic signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, making them deshielded, and will appear as a quartet around δ 4.2 - 4.5 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) are more shielded and will appear as a triplet around δ 1.2 - 1.5 ppm due to coupling with the two methylene protons.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The ester carbonyl carbon (C=O) is highly deshielded and will appear at δ 160 - 170 ppm .

-

Thiophene Carbons: The four carbons of the thiophene ring will have distinct signals. The carbon attached to the chlorine (C-Cl) is expected around δ 135 - 145 ppm , while the carbon attached to the ester group (C-CO) is expected around δ 130 - 140 ppm . The two CH carbons of the ring will also have distinct signals in the aromatic region.

-

Ethyl Group Carbons: The methylene carbon (-OC H₂-) will appear around δ 60 - 65 ppm , and the terminal methyl carbon (-C H₃) will be found further upfield, around δ 14 ppm .

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule.

Expected Characteristics:

-

Molecular Ion Peak (M⁺): The molecular weight is 190.64 g/mol . The mass spectrum will show a molecular ion peak at m/z ≈ 190 .[11]

-

Isotopic Pattern: A key confirmatory feature will be the presence of a significant peak at m/z ≈ 192 (the M+2 peak). This is due to the natural abundance of the chlorine isotope ³⁷Cl (approximately 24.2%) relative to ³⁵Cl (approximately 75.8%). The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Observation |

| IR | Ester C=O Stretch | ~1710-1730 cm⁻¹ (Strong) |

| Ester C-O Stretch | ~1250 cm⁻¹ (Strong) | |

| ¹H NMR | Thiophene H's | δ 7.0 - 7.8 ppm (2H, Doublets) |

| Methylene H's (-OCH₂-) | δ 4.2 - 4.5 ppm (2H, Quartet) | |

| Methyl H's (-CH₃) | δ 1.2 - 1.5 ppm (3H, Triplet) | |

| ¹³C NMR | Ester Carbonyl C | δ 160 - 170 ppm |

| Thiophene C's | δ 125 - 145 ppm | |

| Methylene C (-OCH₂-) | δ 60 - 65 ppm | |

| Methyl C (-CH₃) | ~δ 14 ppm | |

| MS | Molecular Ion (M⁺) | m/z ≈ 190 |

| Isotope Peak (M+2) | m/z ≈ 192 (Ratio M⁺:M+2 ≈ 3:1) |

Experimental Protocols: Spectroscopic Analysis[13][14]

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use 16-32 scans. For ¹³C NMR, more scans will be necessary due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Sample Preparation: As the compound is a liquid, place a small drop of the neat sample between two potassium bromide (KBr) salt plates to form a thin film.

-

Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI), to generate ions.

-

Analysis: The ions are separated by a mass analyzer based on their m/z ratio, and a spectrum is generated.

-

Visualization: Analytical Workflow for Structural Elucidation

Caption: A logical workflow for the complete structural confirmation of the target compound.

Section 4: Chemical Reactivity and Applications in Development

The synthetic value of this compound lies in the distinct reactivity of its two primary functional regions.[6]

-

The 5-Chlorothiophene Ring: The chlorine atom at the 5-position is a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the facile introduction of diverse carbon or heteroatom substituents, enabling the construction of complex molecular libraries essential for screening in drug discovery programs.[14]

-

The Ethyl Ester Moiety: The ester at the 2-position can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate itself. Alternatively, it can be converted into amides, hydrazones, or reduced to an alcohol, providing numerous pathways for derivatization.[15]

This dual reactivity makes it an exceptionally versatile building block for pharmaceuticals and agrochemicals.[5][6][16] The thiophene core is a known bioisostere for a phenyl ring and is present in numerous marketed drugs, often enhancing pharmacokinetic properties.[3][4]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information provided in the Safety Data Sheet (SDS) must always be followed.[17][18]

-

Hazards: Causes serious eye irritation and skin irritation.[17] May be harmful if swallowed or inhaled.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17][18] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Do not ingest or inhale. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, well-ventilated place.[17]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17][18]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[17][18]

-

Conclusion

This compound is a foundational intermediate whose molecular structure is readily confirmed through a logical and systematic application of standard spectroscopic techniques. The presence of the ester and chloro-substituted thiophene functionalities, confirmed by IR, NMR, and MS data, endows the molecule with a rich and versatile chemical reactivity. This dual functionality makes it an invaluable tool for researchers and drug development professionals, enabling the efficient synthesis of novel compounds with significant potential in medicinal chemistry, agrochemicals, and materials science. Understanding its structure is the first and most critical step in harnessing its synthetic power.

References

- 1. researchgate.net [researchgate.net]

- 2. labinsights.nl [labinsights.nl]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 5751-82-6: this compound [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

- 9. calpaclab.com [calpaclab.com]

- 10. scbt.com [scbt.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound | 5751-82-6 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.ie [fishersci.ie]

- 18. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Characterization of C₇H₇ClO₂S Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Formula - The Analytical Imperative for C₇H₇ClO₂S

The molecular formula C₇H₇ClO₂S represents a class of compounds pivotal to modern synthetic chemistry and drug development. While several structural isomers exist, the most prominent is 4-methylbenzenesulfonyl chloride , universally known as p-toluenesulfonyl chloride or tosyl chloride (TsCl) .[1][2] Its extensive use as a protecting group for alcohols and amines, and as a reactive intermediate in the synthesis of sulfonamide drugs, necessitates rigorous and unambiguous analytical characterization.[2][3] The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents unique challenges that demand a multi-faceted spectroscopic approach.[4]

This guide eschews a rigid, templated format. Instead, it provides a logical, in-depth narrative that mirrors the analytical workflow a research scientist would undertake. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible—not merely as data-generating tools, but as investigative methods. The causality behind experimental choices, from solvent selection to data interpretation, will be explained to provide a framework for robust, self-validating analytical protocols. While our primary focus is the archetypal TsCl, we will also explore how these spectroscopic principles allow for the clear differentiation of its key isomers, a critical task for ensuring isomeric purity in regulatory and research settings.

Part 1: The Archetype - Comprehensive Analysis of p-Toluenesulfonyl Chloride (TsCl)

Unambiguous structural elucidation of TsCl is foundational. The following sections detail the application and interpretation of primary spectroscopic techniques, grounding the data in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the precise atomic connectivity of a molecule. For a reactive species like TsCl, the choice of experimental conditions is paramount to prevent sample degradation and ensure data integrity.

Expertise in Practice: The Rationale for Aprotic Solvents

The sulfonyl chloride moiety is highly electrophilic and susceptible to nucleophilic attack by protic solvents (e.g., methanol, water). This would lead to the formation of sulfonate esters or sulfonic acids, respectively, corrupting the spectrum. Therefore, the use of dry, aprotic deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ is mandatory for accurate analysis.[4]

Experimental Protocol: ¹H and ¹³C NMR of TsCl

-

Sample Preparation: Dissolve approximately 10-20 mg of the TsCl sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 270 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

Data Summary & Interpretation

The combination of ¹H and ¹³C NMR data provides a complete picture of the TsCl structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for p-Toluenesulfonyl Chloride in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | 7.80 | Doublet (d) | 2H | 8.4 Hz | Aromatic protons ortho to -SO₂Cl group (Ha) | [3][5] |

| ¹H | 7.35 (approx.) | Doublet (d) | 2H | 8.4 Hz (inferred) | Aromatic protons ortho to -CH₃ group (Hb) | [3][5] |

| ¹H | 2.43 | Singlet (s) | 3H | N/A | Methyl group protons (-CH₃) | [3] |

| ¹³C | 145.7 (approx.) | Singlet | N/A | N/A | Quaternary aromatic carbon attached to -CH₃ | [6][7] |

| ¹³C | 135.5 (approx.) | Singlet | N/A | N/A | Quaternary aromatic carbon attached to -SO₂Cl | [6][7] |

| ¹³C | 130.1 (approx.) | Singlet | N/A | N/A | Aromatic CH carbons ortho to -CH₃ group | [6][7] |

| ¹³C | 127.8 (approx.) | Singlet | N/A | N/A | Aromatic CH carbons ortho to -SO₂Cl group | [6][7] |

| ¹³C | 21.7 (approx.) | Singlet | N/A | N/A | Methyl group carbon (-CH₃) | [6][7] |

Interpretation Logic:

-

The ¹H NMR spectrum distinctly shows a para-substituted aromatic ring. The two signals at 7.80 and 7.35 ppm, each integrating to 2 protons and appearing as doublets, form a classic AA'BB' system characteristic of this substitution pattern. The downfield shift of the protons at 7.80 ppm is due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.

-

The singlet at 2.43 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group, which has no adjacent protons to couple with.

-

The ¹³C spectrum confirms the presence of six distinct carbon environments: four aromatic (two quaternary, two CH) and one aliphatic (the methyl group), consistent with the proposed structure.

Caption: Structure of p-Toluenesulfonyl Chloride with proton designations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For TsCl, it provides direct evidence for the sulfonyl chloride moiety and the aromatic ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid TsCl powder directly onto the crystal of an ATR-FTIR spectrometer.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Data Summary & Interpretation

Table 2: Characteristic IR Absorption Bands for p-Toluenesulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3100 - 3000 | Medium | Aromatic C-H stretching | [8][9] |

| 3000 - 2850 | Weak | Aliphatic C-H stretching (from -CH₃) | [8][9] |

| ~1595, ~1495 | Medium | Aromatic C=C ring stretching vibrations | [9][10] |

| ~1375 | Strong | Asymmetric S=O stretching (SO₂) | [4] |

| ~1175 | Strong | Symmetric S=O stretching (SO₂) | [4] |

| ~570 | Strong | S-Cl stretching | [4] |

| ~815 | Strong | C-H out-of-plane bending (para-substitution) | [9] |

Interpretation Logic:

-

The most diagnostic signals are the two very strong absorptions around 1375 cm⁻¹ and 1175 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[4] Their presence is compelling evidence for this functionality.

-

The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ confirms the existence of both types of C-H bonds in the molecule.[8]

-

The strong band around 815 cm⁻¹ is indicative of C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, corroborating the NMR data.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of TsCl in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5). A temperature program is used to elute the compound.

-

MS Acquisition: As the compound elutes from the GC, it enters the EI source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu).

Data Summary & Interpretation

Table 3: Key Mass Spectral Data for p-Toluenesulfonyl Chloride

| m/z Value | Relative Intensity | Assignment | Reference(s) |

| 192 | Moderate | [M+2]⁺ Isotope peak of the molecular ion (containing ³⁷Cl) | [1][11] |

| 190 | Strong | [M]⁺ Molecular ion (containing ³⁵Cl) | [1][11] |

| 155 | Strong | [M - Cl]⁺ Loss of a chlorine radical | [1][11] |

| 91 | Very Strong (Base Peak) | [C₇H₇]⁺ Tolyl cation or rearranged Tropylium cation | [1][11] |

| 65 | Moderate | [C₅H₅]⁺ Cyclopentadienyl cation (from fragmentation of Tropylium) | [1][11] |

Interpretation Logic & Proposed Fragmentation Pathway:

-

The molecular ion peak [M]⁺ is observed at m/z 190, corresponding to the molecular weight of C₇H₇³⁵ClO₂S.[1] The presence of a significant [M+2]⁺ peak at m/z 192 with roughly one-third the intensity of the M⁺ peak is the classic isotopic signature of a molecule containing one chlorine atom.

-

The base peak at m/z 91 is highly characteristic of toluene-containing compounds. This stable cation can be represented as the tolyl cation or, more likely, the rearranged and highly stable tropylium cation. Its formation involves the cleavage of the C-S bond.

-

The peak at m/z 155 corresponds to the loss of the chlorine radical from the molecular ion, forming the p-toluenesulfonyl cation.[1][11]

Caption: Proposed EI mass spectrometry fragmentation pathway for TsCl.

Part 2: Isomer Differentiation - A Comparative Spectroscopic Analysis

A key task for the analytical scientist is to confirm isomeric purity. The spectroscopic techniques discussed can readily distinguish p-TsCl from its ortho and alpha isomers, as well as from the constitutional isomer 4-chlorophenyl methanesulfonate.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. p-Toluenesulfonyl Chloride | 98-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. askthenerd.com [askthenerd.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

Unlocking the Synthetic Potential: A Guide to the Chemical Reactivity of the Thiophene Ring in Substituted Carboxylates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for the phenyl ring.[1][2] The introduction of a carboxylate substituent fundamentally alters the ring's electronic landscape, presenting both challenges and opportunities for synthetic chemists. This guide provides an in-depth exploration of the chemical reactivity of thiophene carboxylates, moving beyond simple reaction lists to explain the causal mechanisms behind experimental choices. We will dissect the key reaction classes—electrophilic and nucleophilic substitutions, metal-catalyzed cross-couplings, and direct C-H functionalization—offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials development.

The Electronic Architecture of Thiophene Carboxylates

Thiophene is an electron-rich aromatic heterocycle. The sulfur atom's lone pair participates in the π-system, creating a six-electron aromatic sextet distributed over a five-membered ring.[1][3] This electron richness makes thiophene significantly more reactive towards electrophiles than benzene.[1][2]

The introduction of a carboxylate group (-COOH or -COOR) has a profound impact. As an electron-withdrawing group (EWG), the carboxylate deactivates the thiophene ring towards electrophilic attack by pulling electron density away from the π-system. This deactivation, however, is key to enabling other transformations, such as nucleophilic substitution, and directs the regioselectivity of various reactions. Understanding this electronic interplay is fundamental to predicting reactivity and designing successful synthetic strategies.

A Map of Reactivity

The positions on the thiophene ring are not equivalent. The α-carbons (C2 and C5) are inherently more reactive towards electrophiles than the β-carbons (C3 and C4) due to the superior stabilization of the reaction intermediate (the σ-complex) by the adjacent sulfur atom.[4][5] The placement of the carboxylate group dictates which of these positions will be favored in subsequent reactions.

Caption: Regioselectivity map for common reactions on thiophene carboxylates.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the carboxylate group, EAS remains a viable, if more challenging, pathway for functionalizing the thiophene ring. Reaction conditions must often be harsher than those used for unsubstituted thiophene.

Mechanistic Consideration

The reaction proceeds via the formation of a positively charged σ-complex. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at the C5 position of a thiophene-2-carboxylate, for example, allows for resonance structures where the positive charge is delocalized onto the sulfur atom without being adjacent to the destabilizing carboxylate group.

Caption: General mechanism for electrophilic aromatic substitution.

Key EAS Reactions and Protocols

| Reaction | Typical Reagents | Key Considerations |

| Nitration | HNO₃ / H₂SO₄ | The strongly acidic conditions can be problematic. For sensitive substrates, milder reagents like acetyl nitrate may be required.[6] |

| Bromination | Br₂ in Acetic Acid, or NBS | Thiophene is highly reactive to bromination.[2] The carboxylate tames this, but care must be taken to control selectivity and avoid poly-bromination. |

| Acylation | Acyl Chloride / AlCl₃ | Friedel-Crafts acylation is a common method. The choice of Lewis acid and solvent is critical to avoid decomposition.[2][7] |

Protocol: Bromination of Methyl Thiophene-2-Carboxylate

-

Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve methyl thiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

-

Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with sodium thiosulfate solution to quench excess bromine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: Acetic acid serves as a polar solvent that can solvate the ionic intermediates. Using a slight excess of bromine ensures full conversion of the starting material. The aqueous workup and sodium thiosulfate wash are critical for removing the acid catalyst and unreacted bromine, respectively, ensuring product stability.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is typically challenging on electron-rich rings like thiophene.[8] However, the presence of a strong electron-withdrawing group (like nitro) in addition to the carboxylate can sufficiently activate the ring for nucleophilic attack, especially if a good leaving group (e.g., a halogen) is present.

Mechanistic Principles

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The expulsion of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is the key determinant of reactivity; it must be stabilized by EWGs at positions ortho or para to the site of attack.

Caption: Logical workflow for a typical SNAr experiment.

Field-Proven Insights

-

Activation is Key: A single carboxylate group is generally insufficient to promote SNAr. A second, stronger EWG, such as a nitro or cyano group, is almost always required.[9][10]

-

Leaving Group Ability: The reaction rate is sensitive to the nature of the leaving group, following the general trend F > Cl > Br > I for activated systems.

-

Solvent Choice: Polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the cation of the nucleophilic salt without solvating the anion, thus enhancing nucleophilicity.

Metal-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[11] Halogenated thiophene carboxylates are excellent substrates for these transformations.

The Suzuki-Miyaura Coupling

This is one of the most widely used C-C bond-forming reactions, coupling an organoboron species (boronic acid or ester) with an organic halide.[11] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.

Protocol: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate [11]

-

Catalyst Pre-formation (Optional but Recommended): In a reaction vessel, under an inert atmosphere (e.g., Argon), mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the arylboronic acid (1.2 eq).

-

Reactant Addition: Add the pentyl 5-bromothiophene-2-carboxylate (1.0 eq) and a suitable solvent (e.g., a mixture of toluene and water).

-

Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The biphasic solvent system (toluene/water) is often effective, though single solvents like DMF or dioxane can also be used. The inert atmosphere prevents the degradation of the phosphine ligands and the Pd(0) catalyst.

Other Important Coupling Reactions

| Reaction | Coupling Partners | Typical Catalyst System | Utility |

| Stille Coupling | Organohalide + Organostannane | Pd(PPh₃)₄ | Tolerant of many functional groups but suffers from the toxicity of tin reagents. |

| Heck Coupling | Organohalide + Alkene | Pd(OAc)₂, PPh₃, Base | Forms C-C bonds by adding a vinyl group. |

| Buchwald-Hartwig Amination | Organohalide + Amine | Pd catalyst + specialized phosphine ligand | A powerful method for forming C-N bonds, crucial for many drug scaffolds. |

Direct C-H Functionalization and Carboxylation

A major goal in modern synthesis is to form bonds directly via C-H activation, avoiding the need for pre-functionalized substrates like halides. Thiophene's acidic C-H bonds make it a prime candidate for such reactions.

Metal-Catalyzed Direct Carboxylation

Recent advances have enabled the direct carboxylation of thiophene C-H bonds using CO₂ as a C1 source.[12] These methods offer a greener, more atom-economical route to thiophene carboxylic acids.

Ag(I)-Catalyzed Carboxylation: A notable system uses a silver catalyst with a phosphine ligand and a strong base to achieve direct carboxylation under mild conditions.[12][13]

Protocol: Ag-Catalyzed Carboxylation of 2-Substituted Thiophenes [13]

-

Setup: In an autoclave reactor under an inert atmosphere, combine the thiophene substrate (1.0 eq), Ag-catalyst, phosphine ligand, and a strong base like lithium tert-butoxide.

-

CO₂ Addition: Pressurize the reactor with CO₂ (typically 1-10 atm).

-

Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for the required time.

-

Workup: Carefully vent the reactor. Acidify the reaction mixture to protonate the carboxylate product.

-

Purification: Extract the product with an organic solvent and purify using standard techniques like chromatography.

Causality: The strong alkoxide base is believed to be critical for the deprotonation of the thiophene C-H bond, facilitating the formation of an aryl-silver intermediate which then reacts with CO₂.[12][13]

Lewis Acid-Mediated Carboxylation

Another approach involves using strong Lewis acids like EtAlCl₂ to activate the thiophene ring towards electrophilic attack by CO₂.[14] This method often shows high regioselectivity, favoring the thermodynamically preferred product.[14]

Conclusion

The thiophene carboxylate scaffold is a versatile platform for chemical synthesis. While the electron-withdrawing nature of the carboxylate group deactivates the ring towards classical electrophilic substitution, it simultaneously opens the door to a vast array of modern synthetic transformations. From metal-catalyzed cross-coupling reactions that build molecular complexity to direct C-H carboxylation that enhances synthetic efficiency, the reactivity of this core can be precisely controlled. For the medicinal chemist and materials scientist, a deep, mechanistic understanding of these pathways is not merely academic; it is the key to unlocking novel structures with enhanced function and purpose.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. researchgate.net [researchgate.net]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrophilic substitution on thiophene [quimicaorganica.org]

- 8. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

The Alchemist's Thiophene: A Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate in Modern Synthesis

Foreword: Beyond the Heterocycle

In the intricate tapestry of organic synthesis, certain molecules distinguish themselves not by their complexity, but by their profound utility. Ethyl 5-chlorothiophene-2-carboxylate is one such cornerstone. To the uninitiated, it is a simple, functionalized thiophene. To the seasoned researcher, however, it is a versatile scaffold, a molecular linchpin poised for elaboration into a vast array of high-value compounds. Its strategic placement of a reactive chlorine atom and an adaptable ethyl ester on the robust thiophene ring provides two orthogonal handles for chemical modification. This guide moves beyond a mere recitation of facts to provide a field-proven perspective on why and how this building block is expertly wielded in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will explore not just the reactions it undergoes, but the chemical logic that makes it an indispensable tool for the modern synthetic chemist.

Core Attributes: Synthesis and Physicochemical Profile

The utility of any building block begins with its accessibility and fundamental properties. This compound is readily prepared and possesses a favorable profile for a synthetic intermediate.

Synthesis: A Classic Esterification

The most direct and industrially scalable synthesis involves the acid-catalyzed esterification of 5-chlorothiophene-2-carboxylic acid. The carboxylic acid precursor itself can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the carboxylation of a Grignard reagent derived from 5-chloro-2-bromothiophene.

A typical laboratory-scale esterification proceeds as follows: 5-chlorothiophene-2-carboxylic acid is dissolved in an excess of ethanol, which serves as both reactant and solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by ethanol. The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product. Post-reaction, a standard aqueous workup neutralizes the acid and removes water-soluble impurities, yielding the target ester as a colorless to light yellow liquid.

Physicochemical Data

A thorough understanding of a reagent's physical properties is critical for safe handling and effective experimental design. The key attributes of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5751-82-6 | |

| Molecular Formula | C₇H₇ClO₂S | |

| Molecular Weight | 190.64 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 62 °C at 0.02 mmHg | |

| Density | ~1.28 g/cm³ | |

| Refractive Index | n20/D ~1.54 | |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM); limited solubility in water. |

The Art of Reactivity: Mastering Key Transformations

The synthetic power of this compound lies in the distinct reactivity of its two functional groups: the C-Cl bond at the 5-position and the ester at the 2-position. The electron-deficient nature of the thiophene ring, enhanced by the electron-withdrawing ester, makes the C5 position a prime site for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond, while traditionally less reactive than C-Br or C-I bonds, can be effectively activated using modern palladium catalysis, offering a cost-effective advantage.

This reaction is a workhorse for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in medicinal chemistry. The coupling of this compound with an arylboronic acid is facilitated by the electron-withdrawing ester group, which aids the rate-limiting oxidative addition step.[1]

Generalized Reaction Scheme:

Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. A Pd(0) source, like Pd(PPh₃)₄, is often used. The bulky, electron-rich phosphine ligands stabilize the palladium center and promote the crucial reductive elimination step. A base, such as potassium phosphate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture like dioxane and water, ensures solubility for both the organic and inorganic reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).[1]

-

Inerting: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 ratio) via syringe.[1]

-

Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, creating substituted alkynes that are valuable precursors for heterocycles and conjugated systems. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The electron-withdrawing nature of the ester group on the thiophene ring facilitates the oxidative addition step.

Generalized Reaction Scheme:

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

-

Reagent Addition: Add the terminal alkyne (1.2 equiv.), followed by anhydrous tetrahydrofuran (THF) and an amine base such as triethylamine (2.5 equiv.). The amine acts as both the base and a solvent.

-

Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture, filter off the amine hydrohalide salt, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

The Stille reaction offers broad functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[2] It is particularly useful for creating complex architectures and has been widely applied in the synthesis of conjugated polymers.

Generalized Reaction Scheme:

Field-Proven Experimental Protocol: Stille Coupling Polymerization

-

Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with this compound (1.0 equiv.) and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 equiv.) in anhydrous toluene.[3]

-

Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and a phosphine ligand like P(o-tol)₃ (6 mol%) in anhydrous toluene.

-

Reaction: Add the catalyst solution to the monomer solution. Heat the mixture to 90-110 °C and stir for 24-48 hours under a nitrogen atmosphere.[3]

-

Workup: Cool the reaction mixture and precipitate the polymer by pouring it into a vigorously stirred non-solvent like methanol.

-

Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

This reaction is one of the most powerful methods for forming aryl-amine bonds. For an electron-deficient chloro-heterocycle like this compound, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos) is essential to promote the reductive elimination of the C-N bond.

Generalized Reaction Scheme:

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (2.0 equiv.).[3]

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.5 equiv.).

-

Reaction: Seal the vial and heat to reflux (approx. 110 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and quench carefully with water. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Transformations of the Ethyl Ester

The ester group at the C2 position is a versatile handle for further derivatization, most notably through hydrolysis.

Saponification of the ethyl ester provides 5-chlorothiophene-2-carboxylic acid, a critical intermediate for pharmaceuticals.

Field-Proven Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of ethanol and water.[4]

-

Saponification: Add an aqueous solution of a base like sodium hydroxide or lithium hydroxide (2-4 equiv.) and heat the mixture to reflux for 2-4 hours.[4][5]

-

Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-2, causing the carboxylic acid to precipitate.[4]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Applications in High-Value Synthesis

The true measure of a building block is the impact of the molecules it helps create. This compound is a key player in several high-stakes arenas.

Pharmaceutical Synthesis: The Rivaroxaban Story

Perhaps the most prominent application is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The 5-chlorothiophene-2-carboxamide moiety is the critical "warhead" that binds to the active site of the enzyme. The synthesis hinges on the amide coupling of 5-chlorothiophene-2-carboxylic acid (derived from the title compound via hydrolysis) with the complex amine core of the drug.

Caption: Synthetic workflow from the title compound to Rivaroxaban.

Agrochemicals: A Scaffold for Fungicides

The thiophene ring is a well-established toxophore in agrochemicals. This compound serves as a starting point for fungicides. For instance, by converting the ester to an amide (via the carboxylic acid), it can be coupled with other heterocyclic fragments to produce analogues of known fungicides like Boscalid or Thiabendazole, aiming to create new compounds with improved efficacy or resistance profiles.[6]

Materials Science: Building Blocks for Conductive Polymers

Thiophene-based polymers are at the forefront of organic electronics research. Polythiophenes are known for their conductive properties, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This compound can be used as a monomer in polymerization reactions, such as Stille or Suzuki coupling, to create functional polythiophenes. The ester group can be used to tune the solubility and electronic properties of the resulting polymer.[3]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as a skin and eye irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound has firmly established its value as a versatile and economically important building block. Its dual reactivity allows for sequential, controlled functionalization, making it a powerful tool for accessing complex molecular targets. While its role in palladium-catalyzed cross-coupling is well-documented, future research will likely focus on expanding its utility in more sustainable, base-metal-catalyzed transformations and exploring novel derivatizations of the ester group to impart new functions in materials science and medicinal chemistry. For the practicing chemist, a deep understanding of this reagent's potential is not just beneficial—it is essential for innovation.